AMG 517 is classified as a small organic molecule and belongs to the category of TRPV1 antagonists. It was developed by Amgen Inc. as part of their research into pain management therapies. The compound has been extensively studied for its pharmacological effects on pain pathways, particularly in inflammatory conditions .
The synthesis of AMG 517 involves a multi-step chemical process that includes the formation of specific functional groups necessary for its activity as a TRPV1 antagonist. The initial synthetic route has been characterized by the presence of unexpected impurities, which were identified through high-performance liquid chromatography and mass spectrometry techniques during scale-up production. Two significant impurities were characterized as dimeric structures, one of which exhibited an unusual carbon-sulfur-carbon linkage .
Technical Details:
The molecular structure of AMG 517 can be described through its distinct functional groups that contribute to its biological activity. The compound features a complex arrangement that includes aromatic rings and heterocyclic components.
Data:
AMG 517 undergoes various chemical reactions during its synthesis and in biological systems. Key reactions include:
Technical Details:
AMG 517 functions primarily by blocking the TRPV1 receptor, which is activated by various noxious stimuli including heat and acidic conditions. By inhibiting this receptor, AMG 517 effectively reduces the perception of pain.
Process:
AMG 517 exhibits several notable physical and chemical properties that influence its pharmacokinetics and therapeutic efficacy:
AMG 517 has significant potential in scientific research and clinical applications:
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in sensory neurons, serves as a polymodal detector of noxious stimuli. It integrates multiple physical and chemical signals, including temperatures >42°C, protons (pH <6), and endogenous lipid mediators. Activation triggers calcium and sodium influx, leading to membrane depolarization, neuronal firing, and release of pro-nociceptive neuropeptides (e.g., substance P). Beyond nociception, TRPV1 is densely expressed in hypothalamic thermoregulatory centers and cutaneous sensory nerves, where it modulates vasodilation and thermogenesis. This dual role positions TRPV1 as a critical mediator of both pain pathways and body temperature homeostasis [1] [8].
Chronic pain conditions (neuropathic, inflammatory) involve TRPV1 sensitization—a phenomenon characterized by reduced activation thresholds and heightened channel responsiveness. Sensitization occurs through kinase-mediated phosphorylation (e.g., via NGF/p38 MAPK signaling) and increased channel expression at nerve terminals. Antagonists like AMG 517 aim to:
AMG 517 emerged from structure-activity relationship (SAR) studies of 4-oxopyrimidine derivatives by Amgen Inc. Early TRPV1 antagonists (e.g., capsazepine) suffered from poor potency and selectivity. AMG 517 was optimized for:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7